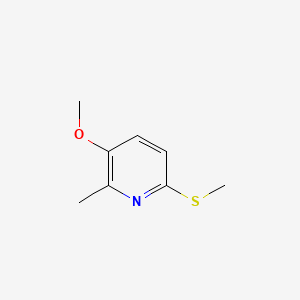

3-Methoxy-2-methyl-6-(methylthio)pyridine

Description

3-Methoxy-2-methyl-6-(methylthio)pyridine is a pyridine derivative featuring methoxy (-OCH₃), methyl (-CH₃), and methylthio (-SCH₃) substituents at positions 3, 2, and 6, respectively. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic properties.

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

3-methoxy-2-methyl-6-methylsulfanylpyridine |

InChI |

InChI=1S/C8H11NOS/c1-6-7(10-2)4-5-8(9-6)11-3/h4-5H,1-3H3 |

InChI Key |

KGJKLZTYZVQSCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Methoxy-2-methyl-6-(methylthio)pyridine

General Synthetic Strategy

The synthesis of 3-Methoxy-2-methyl-6-(methylthio)pyridine typically involves:

- Introduction of the methylthio group at the 6-position via nucleophilic substitution or thiolation reactions.

- Installation of the methoxy group at the 3-position through nucleophilic aromatic substitution or via methoxylation of appropriate intermediates.

- Methyl substitution at the 2-position, often achieved by starting from methyl-substituted pyridine precursors or by selective alkylation.

The synthetic routes often require careful regioselective control to ensure substitution at the correct positions on the pyridine ring.

Specific Preparation Routes

Preparation via Halomethylpyridine Intermediates and Thiolation

One of the most documented approaches involves the preparation of halomethyl-substituted methoxypyridine intermediates followed by substitution with methylthiolate ions.

- Starting from 2-hydroxymethyl-4-methoxypyridine derivatives, treatment with thionyl chloride converts the hydroxymethyl group into chloromethyl functionality under mild conditions (0 to 50°C) in inert solvents such as dichloromethane or dichloroethane.

- The chloromethyl intermediate is then reacted with sodium methylthiolate or methyl mercaptan derivatives in ethanol or other suitable solvents at moderate temperatures (around 55°C) to afford the methylthio-substituted pyridine.

This method offers high regioselectivity and good yields, with purification typically involving extraction, drying over sodium sulfate, and recrystallization or chromatography.

Direct Nucleophilic Substitution on Pyridine N-Oxides

Another route involves the preparation of pyridine N-oxides followed by nucleophilic substitution:

- The pyridine N-oxide is nitrated and then treated with sodium methoxide to replace nitro groups with methoxy groups.

- Subsequent acetylation and hydrolysis steps yield hydroxymethyl derivatives, which can be converted to chloromethyl intermediates and further substituted to introduce the methylthio group.

This multi-step approach allows for functional group transformations with controlled regioselectivity, although it may require careful handling of reaction conditions and intermediates.

Condensation and Cyclization Routes (Related Pyridine Derivatives)

While direct literature on 3-Methoxy-2-methyl-6-(methylthio)pyridine is limited, related pyridine derivatives have been synthesized via condensation of functionalized chalcones with malononitrile followed by cyclization, yielding methoxypyridine derivatives bearing aryl or methylthio substituents.

This method involves:

- Formation of chalcones by condensation of acetylated thiophene derivatives with aromatic aldehydes.

- Reaction with malononitrile under basic conditions to form pyridine-carbonitrile intermediates.

- Hydrolysis and decarboxylation to yield methoxypyridine derivatives.

Although this is a more complex route, it demonstrates the versatility of pyridine ring construction with functional substituents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |

|---|---|---|---|---|

| Hydroxymethyl to chloromethyl | Thionyl chloride (SOCl₂) | 0 to 50°C | Dichloromethane, dichloroethane | Slow addition at 0°C recommended |

| Thiolation | Sodium methylthiolate or methyl mercaptan | ~55°C | Ethanol, ethanol-water mixtures | Stirring 2 hours for completion |

| Diazotization (Nitration) | Sodium nitrite in acidic aqueous solution | -20 to 50°C | Acetic acid/water mixtures | Preferably -5 to 10°C for diazotization |

| Methoxylation | Sodium methoxide | Ambient to reflux | Methanol | Replaces nitro group with methoxy |

| Condensation with malononitrile | Malononitrile, KOH (base) | Reflux (~60-70°C) | Methanol | Reaction time ~2 hours |

Purification and Characterization

- Organic phases are typically dried over anhydrous sodium sulfate and filtered.

- Products are isolated by crystallization, bulb-tube distillation, or preparative thin-layer chromatography (TLC).

- Characterization involves ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.

Research Findings and Comparative Analysis

The halomethyl intermediate approach is the most practical and widely applied for preparing methylthio-substituted methoxypyridines, including 3-Methoxy-2-methyl-6-(methylthio)pyridine. The use of thionyl chloride and subsequent nucleophilic substitution allows for efficient synthesis with good control over substitution patterns.

Summary Table of Preparation Routes for 3-Methoxy-2-methyl-6-(methylthio)pyridine

| Step No. | Intermediate/Product | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | 2-Hydroxymethyl-4-methoxypyridine | Starting material or prepared via N-oxide nitration | Hydroxymethyl group precursor |

| 2 | 2-Chloromethyl-4-methoxypyridine | Thionyl chloride in dichloromethane (0–50°C) | Conversion of hydroxymethyl to chloromethyl |

| 3 | 3-Methoxy-2-methyl-6-(methylthio)pyridine | Reaction with sodium methylthiolate in ethanol (55°C) | Nucleophilic substitution introducing methylthio group |

| 4 | Purification | Extraction, drying, crystallization | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-6-(methylthio)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as peroxodisulphate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Peroxodisulphate is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-Methoxy-2-methyl-6-(methylthio)pyridine is a heterocyclic organic compound with a pyridine ring structure, including a methoxy group, a methyl group, and a methylthio group. It has a molecular formula of C₈H₉NOS and a molecular weight of approximately 169.23 g/mol. The methoxy and methylthio groups give it unique chemical properties, making it useful for synthetic chemistry and biological research.

Potential Applications

- Pharmaceuticals Research suggests that compounds related to 3-methoxy-2-methyl-6-(methylthio)pyridine have various biological activities and may be useful in drug development. Derivatives of methylthio-substituted pyridines have been studied for their analgesic properties, showing potential pain-relieving effects through peripheral pain mechanism inhibition. Similar compounds have also been explored for their antimicrobial activities against pathogens like Mycobacterium tuberculosis .

- COX-2 Inhibitors 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)-phenyl]ethanone, made using 3-Methoxy-2-methyl-6-(methylthio)pyridine, is an important intermediate for preparing COX-2 inhibitors, pharmaceutically active compounds with analgesic and anti-inflammatory action .

- Other uses It can be a starting point for useful compounds like leather softeners, textile resins, and more .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-6-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. Its effects are mediated through interactions with functional groups on other molecules, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- 6-Chloro-2-methoxy-3-nitropyridine: Substitutes methylthio with chloro (-Cl) and nitro (-NO₂) groups, increasing electrophilicity but reducing stability under basic conditions .

- 4-Iodo-2-methoxy-6-methylpyridine : Replaces methylthio with iodine (-I), enhancing steric bulk and polarizability, which may impact halogen bonding in receptor interactions .

- SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] : Features a phenylethenyl group at position 6, enabling π-π stacking interactions critical for mGluR5 antagonism (IC₅₀ = 0.29 µM) .

Physicochemical Properties

- Methylthio vs. Methoxy : The methylthio group (-SCH₃) in 3-Methoxy-2-methyl-6-(methylthio)pyridine has a lower electronegativity than methoxy (-OCH₃), reducing hydrogen-bonding capacity but increasing lipophilicity (logP ~2.8 estimated) .

- NMR Characterization : Methylthio groups produce distinct $^{13}\text{C}$-NMR signals at δ = 17.6–18.5 ppm, whereas methoxy groups resonate at δ = 50–55 ppm .

Data Table: Key Pyridine Derivatives and Properties

Research Findings and Insights

- Synthetic Challenges : Methylthio groups require specialized precursors (e.g., thioureas or thioacetates), unlike methoxy groups, which are readily introduced via nucleophilic substitution .

- Activity-Structure Relationships : The methylthio group’s electron-donating nature may reduce metabolic oxidation compared to methoxy, extending half-life in vivo .

- Contradictions : While SIB-1893 and MPEP show neuroprotection via mGluR5/NMDA modulation, methylthio-substituted pyridines without aromatic extensions may lack this efficacy, highlighting the need for π-system integration .

Biological Activity

3-Methoxy-2-methyl-6-(methylthio)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and potential applications of this compound based on recent research findings.

Molecular Structure:

- Molecular Formula: C₈H₉NOS

- Molecular Weight: 169.23 g/mol

The compound features a pyridine ring with methoxy and methylthio substituents, which contribute to its unique chemical properties and biological activity.

Biological Activity Overview

Research indicates that 3-Methoxy-2-methyl-6-(methylthio)pyridine and its derivatives exhibit several significant biological activities, including:

-

Antimicrobial Activity:

- Compounds with similar structures have been studied for their effectiveness against various pathogens, including Mycobacterium tuberculosis. The presence of the methylthio group is particularly noted for enhancing antimicrobial properties.

-

Analgesic Properties:

- Derivatives of methylthio-substituted pyridines have shown potential in pain relief by inhibiting peripheral pain mechanisms, suggesting that 3-Methoxy-2-methyl-6-(methylthio)pyridine may also possess analgesic effects.

- Antioxidant Activity:

- Antiproliferative Effects:

Comparative Analysis of Similar Compounds

To better understand the unique properties of 3-Methoxy-2-methyl-6-(methylthio)pyridine, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylthio-pyridine | Contains a methylthio group | Lacks methoxy substituent |

| 3-Methoxy-pyridine | Contains a methoxy group | Does not have methylthio substitution |

| 6-Methylthio-2-pyridinylcarboxylic acid | Contains carboxylic acid functionality | More polar due to carboxylic acid |

| 4-Methoxy-2-(methylthio)pyridine | Similar substitution pattern but different position | Different reactivity due to substitution location |

The combination of both methoxy and methylthio groups at specific positions on the pyridine ring gives this compound distinctive chemical properties and biological activities that differentiate it from other similar compounds.

Case Studies and Research Findings

Several studies provide insights into the biological activities of 3-Methoxy-2-methyl-6-(methylthio)pyridine:

- Antimicrobial Efficacy:

- Antiproliferative Activity:

- Analgesic Mechanisms:

Q & A

Q. Q1. What are the key considerations for designing a regioselective synthesis of 3-Methoxy-2-methyl-6-(methylthio)pyridine?

Methodological Answer: Regioselective synthesis requires strategic protection/deprotection of substituents. For pyridine derivatives, tert-butyldimethylsilyl (TBS) groups are effective for protecting hydroxyl intermediates, enabling selective methoxy or methylthio introduction at desired positions . For example, describes using TBS-protected intermediates in nucleoside synthesis, which can be adapted for regiocontrol. Sequential alkylation (e.g., methyl iodide for methyl groups) and thiolation (e.g., methyl disulfide under basic conditions) should follow, with monitoring via TLC or HPLC .

Q. Q2. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound be resolved?

Methodological Answer: Discrepancies often arise from tautomerism or impurities. For pyridines with electron-donating groups (e.g., methoxy, methylthio), tautomeric equilibria can shift based on solvent polarity. For example, reports predicted pKa (~4.04) and boiling points (~462°C), which can guide solvent selection for NMR analysis (e.g., DMSO-d6 to stabilize specific tautomers) . High-resolution mass spectrometry (HRMS) should confirm molecular weight (C₈H₁₁NO₂S, exact mass 193.06 g/mol) , while 2D NMR (e.g., HSQC, HMBC) resolves positional ambiguities .

Advanced Research Questions

Q. Q3. What strategies optimize the purification of 3-Methoxy-2-methyl-6-(methylthio)pyridine when dealing with structurally similar byproducts?

Methodological Answer: Chromatographic separation is critical. Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) can resolve methylthio and methoxy isomers . notes the compound’s predicted logP (~2.1), suggesting moderate hydrophobicity. For persistent co-elution, recrystallization in ethanol/water mixtures (leveraging solubility differences) is effective .

Q. Q4. How can computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: Density Functional Theory (DFT) calculates electron density at reactive sites. The methylthio group at C6 is electron-withdrawing via resonance, deactivating the pyridine ring. However, the methoxy group at C3 acts as an electron donor, creating a polarized environment. ’s InChIKey (OLYPAKWRCTVTLN) and SMILES (C1(C2=CC=CC(CC)=C2)=NC(C2=CC=CC(C(F)(F)F)=C2)=CC(SC)=C1) can model frontier molecular orbitals to predict reactivity . Experimental validation via palladium-catalyzed coupling (e.g., with aryl boronic acids) should follow .

Q. Q5. What are the mechanistic implications of methylthio group elimination during derivatization?

Methodological Answer: Methylthio groups can act as leaving groups under nucleophilic conditions. demonstrates that methylthio elimination in pyrimidines occurs via SN2 mechanisms with amines, yielding amino derivatives . For 3-Methoxy-2-methyl-6-(methylthio)pyridine, similar elimination could occur in basic media (e.g., piperidine/ethanol at reflux). Monitoring via LC-MS and isolating intermediates (e.g., thiolate anions) is critical to avoid unintended side reactions.

Data Analysis & Stability

Q. Q6. How should researchers address discrepancies between predicted and experimental pKa values for this compound?

Methodological Answer: Predicted pKa values (e.g., ~4.04 ) may not account for solvent effects. Experimental determination via potentiometric titration in water/ethanol mixtures (1:1) provides accurate results. UV-Vis spectroscopy at varying pH levels can also track protonation shifts (λmax ~270 nm for pyridine derivatives) . Adjust predictions using the Yasuda-Shedlovsky extrapolation for aqueous-organic systems.

Q. Q7. What are the stability risks for 3-Methoxy-2-methyl-6-(methylthio)pyridine under long-term storage?

Methodological Answer: Thioether oxidation to sulfoxides/sulfones is a key degradation pathway. Store under inert atmosphere (argon) at -20°C . warns that light and moisture accelerate decomposition; thus, amber vials with desiccants (e.g., silica gel) are essential. Periodic HPLC-UV analysis (monitoring ~254 nm) detects degradation products .

Advanced Mechanistic Studies

Q. Q8. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic fate of this compound in biological systems?

Methodological Answer: Synthesize isotopologues via ¹³C-labeled methyl iodide (for methoxy/methyl groups) or deuterated methylthio sources (CD₃SH). lists exact masses for sulfur-containing analogs, aiding LC-MS/MS identification of metabolites . In vitro assays (e.g., liver microsomes) track hydroxylation or demethylation pathways, while NMR isotopomer analysis identifies labeled positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.